molecular formula C28H36N4O6S2 B612154 Tegatrabetan CAS No. 1227637-23-1

Tegatrabetan

Cat. No. B612154
M. Wt: 588.74
InChI Key: GAPRVZKWPDRAJA-TVRZPQSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tegatrabetan, also known as Tegavivint and BC2059, is a β-Catenin antagonist . It disrupts the binding of β-catenin with the scaffold protein transducin β-like 1 (TBL1) . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Tegatrabetan is C28H36N4O6S2 . Its molecular weight is 588.74 . The CAS number is 1227637-23-1 .


Chemical Reactions Analysis

Tegatrabetan has been shown to inhibit cell proliferation in suspension culture over 120 hours and induce apoptosis of cultured human acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells dose-dependently . It also induces a modest but significant accumulation of cells in the G0/G1 phase, with a concomitant decline in the G2/M phase of the cell cycle .


Physical And Chemical Properties Analysis

Tegatrabetan has a molecular weight of 588.74 . The NMR data is consistent with its structure .

Scientific Research Applications

  • Animal Models in Diabetes Research : Animal models, particularly rodents, are crucial for studying diabetes pathogenesis and testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).

  • Metabolomic Analysis in Diabetic Rats : Metabolomic studies have shown that the streptozotocin (STZ)-induced rat model of diabetes is appropriate for research into diabetes and potential therapies. The study found several metabolic changes associated with diabetic complications reversed following treatment with the experimental therapeutic TETA (Ugarte et al., 2012).

  • All-trans Retinoic Acid in Diabetes : All-trans retinoic acid (ATRA) treatment inhibited diabetes in NOD mice, suppressing interferon (IFN)-γ–producing T-cells and expanding T regulatory cells, without affecting Th17 cells. This suggests ATRA as a potential treatment for diabetes (Van et al., 2008).

  • Machine Learning in Diabetes Research : Machine learning and data mining methods are being increasingly applied in diabetes research, aiding in prediction, diagnosis, and management. The study highlights the use of clinical datasets and algorithms like SVM in diabetes research (Kavakiotis et al., 2017).

  • Antihyperglycemic Activity of Tetracera scandens Linn. Leaves : This study demonstrated the anti-diabetic efficacy of Tetracera scandens Linn. leaves, which significantly reduced fasting blood glucose levels in diabetic rats (Umar et al., 2010).

  • Tetramethylpyrazine in Diabetes : Tetramethylpyrazine (TMP) from Ligusticum chuanxiong showed potential as a treatment for type-2 diabetes. It improved fasting blood glucose levels and insulin resistance in diabetic rats, suggesting involvement of the PI3K/Akt signal pathway in its action (Rai et al., 2019).

Safety And Hazards

Tegatrabetan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Tegatrabetan is currently being evaluated in clinical trials for its efficacy in treating various types of cancer . For instance, it is being tested as a treatment for recurrent or refractory solid tumors, including lymphomas and desmoid tumors .

properties

IUPAC Name

N-[3,6-bis[[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3/t17-,18+,19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWCXCBGEFHCTN-FGYAAKKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tegavivint

CAS RN

1227637-23-1
Record name Tegavivint [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227637231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGAVIVINT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18AP231HUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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